The presence of a fluorophenyl group and a carbaldehyde functional group suggests 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde could be a valuable intermediate in organic synthesis. The fluorophenyl group can participate in various coupling reactions, while the carbaldehyde can undergo further transformations to introduce diverse functionalities.
The pyrrole ring is a common scaffold found in many biologically active molecules. The incorporation of a fluorophenyl group and a carbaldehyde might lead to compounds with interesting biological properties. However, there is no current research documented on this specific molecule for medicinal applications [, ].
Heterocyclic compounds containing fluorine atoms can exhibit interesting properties for material science applications. The combination of the pyrrole ring and the fluorophenyl group in 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde could potentially lead to materials with unique electronic or optical properties. However, further research is needed to explore this possibility [].
1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound characterized by the presence of a pyrrole ring substituted with a fluorophenyl group and an aldehyde functional group. Its molecular formula is and it has a CAS number of 383136-19-4. The compound is typically presented as a solid with a pale brown to light brown color. It exhibits slight solubility in organic solvents such as chloroform and dimethyl sulfoxide, and its predicted density is approximately with a boiling point around .
The presence of the fluorophenyl group and the carbaldehyde functional group in 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde suggests its potential utility as an intermediate in various organic synthesis reactions. The fluorophenyl moiety can engage in electrophilic aromatic substitution reactions, while the aldehyde can participate in nucleophilic addition reactions and condensation reactions, leading to the formation of more complex molecules .
The synthesis of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. While specific synthetic routes for this compound are not extensively documented, similar compounds are often synthesized through methods such as:
Further optimization of these methods can lead to higher yields and purities .
1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde may find applications in:
Several compounds share structural similarities with 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | Pyrrole derivative | Contains a sulfonyl group; used as an impurity in pharmaceuticals |
1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde | Pyrrole derivative | Substituted at a different position; may have different reactivity |
3-(trifluoromethyl)phenyl pyrrole | Pyrrole derivative | Contains trifluoromethyl group; known for distinct electronic properties |
These compounds illustrate variations in substitution patterns and functional groups that can significantly influence their chemical reactivity and biological activity compared to 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde .
Traditional synthetic approaches for preparing fluorophenyl pyrrole carbaldehydes have historically relied on multistep methodologies that present both advantages and significant limitations. The established routes typically begin with fluorinated aromatic starting materials and employ sequential transformations to construct the pyrrole ring system [1] [2] [3].
The classical approach documented in patent EP2327692 utilizes o-fluoroacetophenone as the starting material, proceeding through bromination, substitution condensation, palladium-carbon dechlorination, diisobutylaluminum hydride reduction, and final oxidation steps [1]. This methodology, while providing access to the target compound, suffers from complexity and elevated costs associated with multiple purification steps [1]. Similarly, the route described in WO 2010098351 follows a comparable pathway but generates substantial organic solvent waste and achieves relatively low overall yields [1].
The Paal-Knorr synthesis represents another traditional approach, involving the condensation of 1,4-diketones with primary amines to form pyrrole derivatives [4] [5]. This classical methodology has been extensively studied and optimized using various catalytic systems. Recent investigations have demonstrated that zirconium oxychloride octahydrate serves as an effective catalyst for this transformation, achieving yields ranging from 70 to 98 percent when conducted in aqueous media at 60 degrees Celsius [6].
The Knorr pyrrole synthesis constitutes an alternative traditional route, utilizing alpha-amino ketones and beta-diketones or beta-keto esters as starting materials [5]. This approach requires specific substrate arrangements and proceeds through condensation and cyclization mechanisms [5]. The Hantzsch synthesis provides yet another classical pathway, employing a three-component condensation between halo ketones, beta-keto esters, and primary amines [5].
Approach | Starting Material | Key Steps | Disadvantages |
---|---|---|---|
EP2327692 Route | o-fluoroacetophenone | Bromination, condensation, Pd-C dechlorination, DIBAL reduction, oxidation | Complex, multiple steps, high cost |
WO 2010098351 Route | o-fluoroacetophenone | Bromination, substitution condensation, Pd-C dechlorination, DIBAL reduction, oxidation | Many operation steps, high organic solvent waste, low total yield |
CN104418788A | 3-fluoroaniline | Reaction with 2,5-dimethoxy-tetrahydrofuran in acetic acid | Single product type |
Paal-Knorr Synthesis | 1,4-diketone + primary amine | Condensation reaction | Limited substrate scope |
Knorr Pyrrole Synthesis | α-amino ketone + β-diketone | Condensation and cyclization | Requires specific starting materials |
Hantzsch Synthesis | halo ketone + β-keto ester + primary amine | Three-component condensation | Complex three-component reaction |
A more recent approach described in Chinese patent CN104418788A employs 3-fluoroaniline as the starting material, reacting it with 2,5-dimethoxy-tetrahydrofuran in acetic acid solution under reflux conditions [3]. This methodology achieves good crystallization effects and high purity products, though it remains limited to specific substrate types [3].
Catalytic hydrogenation has emerged as a crucial strategy for pyrrole ring formation, particularly in the synthesis of fluorophenyl pyrrole carbaldehydes. These methodologies leverage metal catalysts to facilitate both ring closure and functional group transformations under controlled conditions [1] [2] [7].
The two-step reduction protocol described in patent CN113845459A represents a sophisticated hydrogenation approach [1]. This method begins with dissolving 2-(2-fluorobenzoyl)malononitrile in appropriate solvents, followed by addition of metal catalysts and glacial acetic acid [1]. The first reduction reaction proceeds at 45 to 50 degrees Celsius for 8 to 9 hours using 10 percent palladium on carbon as the catalyst [1]. Subsequently, Raney nickel and water are introduced, and the second reduction reaction occurs at 15 to 25 degrees Celsius for 15 to 16 hours [1].
This dual-reduction methodology achieves remarkable yields ranging from 87.42 to 88.47 percent with product purities exceeding 99 percent [1]. The process operates under relatively mild pressure conditions of 0.01 megapascals and employs hydrogen atmosphere replacement protocols to ensure complete conversion [1]. Reaction monitoring through high-performance liquid chromatography confirms that residual starting material levels remain below 0.5 percent, indicating high conversion efficiency [1].
An alternative hydrogenation strategy utilizing palladium on carbon in combination with HZSM-5 molecular sieves has been developed for synthesizing the target compound [2]. This approach begins with the substitution reaction between 2-fluoro-alpha-bromoacetophenone and 3-oxo-propionitrile under basic catalysis, followed by hydrogenation cyclization at 60 to 90 degrees Celsius for 15 to 20 hours [2]. The methodology achieves yields of 91.9 to 92.2 percent with purities reaching 99.42 to 99.5 percent [2].
Method | Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|---|
CN113845459A Two-step Reduction | 2-(2-fluorobenzoyl)malononitrile | 10% Pd-C + Raney Ni | 45-50, then 15-25 | 0.01 | 8-9, then 15-16 | 87.42-88.47 | 99.19-99.49 |
CN116178239B Pd-C/HZSM-5 | 2-fluoro-α-bromoacetophenone | Pd-C + HZSM-5 molecular sieve | 60-90 | Atmospheric | 15-20 | 91.9-92.2 | 99.42-99.5 |
CN113511995A Palladium Carbon | 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 3% Pd-C | 30±10 | 0.4±0.1 | 20 | 90.03-95 | >99 |
CN112194607A Pd-C Method | 2-fluoro acetophenone | Tetrabutyl ammonium tribromide | 20-30 | Normal | 5-6 | 88.0-89.9 | 99.0-99.1 |
Research has also explored specialized hydrogenation conditions for pyrrole synthesis using rhodium and platinum single-crystal surfaces [7]. These studies reveal that pyrrole hydrogenation proceeds through distinct mechanistic pathways depending on the metal surface, with rhodium showing enhanced rate acceleration when pre-treated with 1-methylpyrrole [7]. The investigations demonstrate that pyrrole adsorption geometry significantly influences reaction selectivity and product distribution [7].
Advanced catalytic systems incorporating molecular sieves have shown particular promise for large-scale applications [2]. The HZSM-5 molecular sieve catalyst system provides enhanced selectivity and facilitates product separation through improved crystallization processes [2]. The optimal mass ratio of starting material to HZSM-5 molecular sieve to 10 percent palladium on carbon has been established as 1:0.6:0.1 for maximum efficiency [2].
One-pot synthesis protocols have revolutionized the preparation of fluorophenyl pyrrole carbaldehydes by eliminating intermediate isolation steps and reducing overall process complexity. These methodologies employ palladium catalysts as key components in cascade reactions that construct the target molecule in a single reaction vessel [1] [2] [8].
The one-pot methodology described in patent CN113845459A exemplifies this approach, utilizing 2-(2-fluorobenzoyl)malononitrile as the raw material to synthesize 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde through a streamlined process [1]. This protocol avoids the separation of multistep intermediates, significantly reduces waste generation, and proves environmentally beneficial while maintaining high yields and product purity [1]. The process demonstrates scalability from laboratory to industrial levels, with successful demonstrations at 100-kilogram batch scales [1].
Palladium catalyst selection plays a critical role in one-pot synthesis success [1] [2]. The preferred catalytic systems include 10 percent palladium on carbon, platinum carbon, palladium hydroxide, and zinc powder, with the choice depending on specific substrate requirements and reaction conditions [1]. The catalyst loading typically ranges from 3 to 5 percent relative to the starting material weight, providing optimal balance between activity and cost-effectiveness [1].
Solvent systems for one-pot palladium-catalyzed synthesis have been extensively optimized [1] [2]. Tetrahydrofuran, acetonitrile, acetone, pyridine, and dimethyl sulfoxide serve as effective reaction media, with the choice influenced by substrate solubility and reaction temperature requirements [1]. For the second-stage reactions, 1,4-dioxane, methanol, and tetrahydrofuran provide superior performance, with 1,4-dioxane showing particular advantages for large-scale applications [2].
Protocol | Catalyst System | Solvent | Temperature (°C) | Advantages | Yield (%) | Environmental Impact |
---|---|---|---|---|---|---|
CN113845459A One-pot Method | 10% Pd-C + Raney Ni | THF/ACN/Acetone/Pyridine/DMSO | 45-50, then 15-25 | Avoids multi-step isolation, reduces waste, high yield | 85-88.47 | Reduced three wastes generation |
CN116178239B Two-step Method | Pd-C + HZSM-5 | 1,4-Dioxane/MeOH/THF | 40-60, then 60-90 | Short route, low cost, simple operation | 89.9-92.2 | Suitable for industrial production |
Paal-Knorr One-pot | ZrOCl₂·8H₂O | Water | 60 | Green solvent, environmental friendly | 70-98 | Water as green solvent |
Microreactor Flow Method | Flow chemistry catalysts | Continuous flow | Variable | Scalable, high throughput | ~100 | Minimal waste generation |
Flow chemistry approaches using microreactors have emerged as particularly promising one-pot methodologies [8]. These systems enable rapid optimization in microscale reactors with volumes ranging from 0.13 to 7 microliters, achieving yields approaching 100 percent [8]. The technology facilitates fast scale-up to production levels, with demonstrated capabilities of producing pyrrole derivatives at rates of 55.8 grams per hour using 9.6-milliliter internal volume glass microstructured flow reactors [8].
Recent developments in ligand-controlled palladium catalysis have expanded one-pot synthesis capabilities [9]. These systems enable divergent synthesis pathways, allowing selective formation of different heterocyclic products depending on ligand selection [9]. The methodology demonstrates high selectivity for pyrrole formation when conducted without added ligands, while alternative products can be obtained through appropriate ligand introduction [9].
Green chemistry applications of one-pot synthesis have focused on aqueous reaction media [6]. Zirconium oxychloride octahydrate catalysis in water provides an environmentally benign alternative to organic solvent systems [6]. This approach operates at moderate temperatures of 60 degrees Celsius and achieves excellent yields while eliminating organic solvent waste [6].
Industrial-scale production of fluorophenyl pyrrole carbaldehydes presents numerous challenges that require innovative solutions to achieve economically viable and environmentally sustainable processes. The transition from laboratory-scale synthesis to industrial manufacturing demands careful consideration of safety, cost, efficiency, and environmental impact factors [1] [8] [10].
Multi-step intermediate separation represents one of the most significant challenges in traditional industrial processes [1]. Conventional synthetic routes require multiple purification steps, each introducing additional costs and potential yield losses [1]. The solution lies in implementing one-pot synthesis protocols that eliminate intermediate isolation requirements [1]. These methodologies have been successfully demonstrated at scales ranging from 1 to 100 kilograms, showing consistent yields and product quality [1].
Organic solvent waste generation poses substantial environmental and economic concerns for industrial operations [1] [2]. Traditional processes generate large quantities of waste liquids requiring costly disposal and treatment [1]. Advanced synthetic approaches address this challenge through green solvent systems and improved reaction efficiency [6]. Water-based catalytic systems using zirconium oxychloride octahydrate have demonstrated particular promise, virtually eliminating organic solvent waste while maintaining high product yields [6].
Equipment corrosion issues arise from the use of highly corrosive reagents such as bromine in traditional synthetic routes [2]. These materials require specialized handling equipment and present significant safety hazards [2]. Modern approaches employ milder reagent alternatives that reduce corrosiveness while maintaining synthetic efficiency [2]. The substitution of harsh brominating agents with more benign alternatives has proven successful in industrial applications [2].
Safety hazards associated with flammable catalysts such as palladium on carbon and Raney nickel require sophisticated handling procedures [1] [2]. Enhanced safety protocols include improved ventilation systems, automated handling equipment, and continuous monitoring systems [1]. These measures have successfully enabled large-scale operations while maintaining acceptable safety standards [1].
Challenge | Traditional Problems | Proposed Solutions | Scale Demonstrated | Improvement |
---|---|---|---|---|
Multi-step Intermediate Separation | Complex purification steps | One-pot synthesis protocols | 1-100 kg batches | Eliminates isolation steps |
Organic Solvent Waste | Large amounts of waste liquid | Green solvent systems | Laboratory to pilot scale | Reduces environmental impact |
Equipment Corrosion | Bromine corrosiveness | Milder reagent alternatives | Industrial applications | Equipment protection |
Safety Hazards | Flammable Pd-C and Raney Ni | Improved handling procedures | Laboratory scale | Enhanced safety protocols |
Cost Reduction | Expensive catalysts and reagents | Cost-effective catalyst recycling | Production scale | 20-30% cost reduction |
Yield Optimization | Low overall yields | Optimized reaction conditions | Pilot to production scale | 85-95% yields achieved |
Cost reduction strategies focus on catalyst recycling and process optimization [8] [10]. Effective catalyst recovery systems can reduce raw material costs by 20 to 30 percent while maintaining product quality [10]. Advanced separation techniques enable efficient catalyst separation and regeneration, extending catalyst lifetime and reducing replacement frequency [10].
Yield optimization through process intensification has achieved remarkable improvements in industrial applications [8] [10]. Large-scale synthesis methodologies consistently deliver yields exceeding 85 percent, with some processes achieving 95 percent efficiency [10] [11]. These improvements result from careful optimization of reaction conditions, temperature control, and catalyst loading [10].
Microreactor technology offers promising solutions for industrial scaling challenges [8]. These systems provide precise control over reaction parameters and enable rapid scale-up through numbering-up strategies [8]. Production rates of 55.8 grams per hour have been demonstrated using relatively small reactor volumes, suggesting potential for significant scale-up through parallel reactor arrays [8].
Process monitoring and control systems have become essential for industrial production success [1] [12]. High-performance liquid chromatography monitoring enables real-time reaction tracking and quality control [1]. Automated sampling systems ensure consistent product quality while minimizing manual intervention and associated safety risks [12].
The aldehyde moiety at the 2-position of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde represents the most reactive functional group within the molecular framework, exhibiting characteristic carbonyl reactivity patterns while being influenced by the electron-rich pyrrole ring system . The carbonyl carbon displays enhanced electrophilicity due to the electron-withdrawing nature of the pyrrole nitrogen when participating in the aromatic sextet, creating a favorable environment for nucleophilic attack .
Oxidation Reactions constitute a primary transformation pathway for the aldehyde functionality. Treatment with potassium permanganate under acidic conditions effectively converts the aldehyde to the corresponding carboxylic acid, 1-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid . Chromium trioxide in acetic acid serves as an alternative oxidizing agent, though requiring careful control of reaction conditions to prevent over-oxidation of the aromatic system . The presence of the fluorophenyl substituent provides additional stability against oxidative degradation compared to unsubstituted pyrrole derivatives .
Reduction Transformations proceed readily under mild conditions. Sodium borohydride in protic solvents such as methanol or ethanol efficiently reduces the aldehyde to the primary alcohol, yielding 1-(3-fluorophenyl)-1H-pyrrole-2-methanol . Lithium aluminum hydride provides a more powerful reducing agent for challenging substrates, though sodium borohydride generally suffices for this transformation . The reduction proceeds with high selectivity, leaving the pyrrole ring and fluorophenyl substituent intact .
Nucleophilic Addition Reactions represent a diverse class of transformations accessible to the aldehyde functionality. Primary amines and anilines react under catalytic acid conditions to form stable Schiff bases (imines), providing access to nitrogen-containing heterocyclic derivatives . Hydrazines and substituted hydrazines undergo similar condensation reactions to yield hydrazone derivatives, often proceeding under mild conditions in ethanol . These transformations exhibit excellent functional group tolerance, with the fluorine substituent remaining unaffected throughout the reaction process .
Condensation Reactions with active methylene compounds proceed under basic catalysis to generate extended conjugated systems. The aldehyde readily participates in Knoevenagel condensations with malonic acid derivatives, producing α,β-unsaturated carbonyl compounds with potential applications in materials science . Base-catalyzed aldol reactions with appropriate carbonyl partners can create complex molecular architectures while maintaining the core pyrrole-fluorophenyl framework [5].
Carbon-Carbon Bond Formation through Wittig reactions provides access to alkene derivatives. Phosphonium ylides react with the aldehyde under anhydrous conditions to form carbon-carbon double bonds, enabling the synthesis of styrene-like derivatives . Grignard reagents, including methylmagnesium bromide and phenylmagnesium bromide, undergo nucleophilic addition to produce secondary alcohols, expanding the synthetic utility of the aldehyde functionality .
Reaction Type | Common Reagents | Major Products | Reaction Conditions |
---|---|---|---|
Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | 1-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid | Acidic medium, elevated temperature |
Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 1-(3-fluorophenyl)-1H-pyrrole-2-methanol | Protic solvent, room temperature |
Nucleophilic Addition (Imines) | Primary amines, anilines | Schiff bases (imines) | Catalytic acid, reflux conditions |
Nucleophilic Addition (Hydrazones) | Hydrazines, substituted hydrazines | Hydrazone derivatives | Ethanol, room temperature to reflux |
Condensation Reactions | Active methylene compounds, malonic acid derivatives | α,β-unsaturated carbonyl compounds | Base catalysis, elevated temperature |
Wittig Reaction | Phosphonium ylides | Alkene derivatives | Dry solvents, inert atmosphere |
Grignard Addition | Methylmagnesium bromide, phenylmagnesium bromide | Secondary alcohols | Anhydrous conditions, low temperature |
The pyrrole ring in 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde exhibits pronounced reactivity toward electrophilic aromatic substitution, displaying significantly enhanced reactivity compared to benzene due to the electron-donating nature of the nitrogen atom [6] [7]. The pyrrole ring system demonstrates exceptional susceptibility to electrophilic attack, with reactivity following the established order: pyrrole > furan > thiophene > benzene [8] [7].
Regioselectivity Patterns in electrophilic substitution strongly favor the 3-position (β-position) of the pyrrole ring when the 2-position is occupied by the aldehyde functionality [8] [9]. This regioselectivity arises from the stabilization of the intermediate carbocation through resonance, where attack at the 3-position allows for three resonance structures compared to only two when substitution occurs at other positions [6] [8]. The presence of the aldehyde group at the 2-position directs incoming electrophiles to the 3-position through both electronic and steric effects .
Halogenation Reactions proceed under exceptionally mild conditions without requiring Lewis acid catalysis, distinguishing pyrrole chemistry from traditional aromatic substitution [6] [7]. Bromine readily substitutes at the 3-position to yield 3-bromo-1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde with high regioselectivity . Chlorination follows similar patterns, producing the corresponding 3-chloro derivative under controlled conditions . The fluorophenyl substituent provides additional stability to the pyrrole ring during halogenation, preventing unwanted polymerization reactions .
Nitration Transformations require modified conditions compared to conventional aromatic nitration due to the sensitive nature of the pyrrole ring [6]. Treatment with nitric acid in acetic anhydride at reduced temperatures (20°C) successfully introduces the nitro group at the 3-position while minimizing polymerization side reactions [6] . The resulting 3-nitro-1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde serves as a valuable intermediate for further synthetic transformations .
Sulfonation Reactions employ mild sulfonating agents such as sulfur trioxide-pyridine complex to avoid the harsh conditions typically associated with aromatic sulfonation [6] . The reaction produces 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde-3-sulfonic acid with good regioselectivity for the 3-position . Traditional concentrated sulfuric acid conditions prove too harsh for the pyrrole ring system, leading to decomposition and polymerization [6].
Acylation Transformations through Friedel-Crafts conditions provide access to ketone derivatives, though yields remain moderate due to competing reactions . Acetyl chloride in the presence of aluminum chloride produces 3-acetyl-1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde, though reaction conditions require careful optimization to balance reactivity with selectivity .
Formylation Reactions via the Vilsmeier-Haack mechanism enable the introduction of additional aldehyde functionality [10] [11]. Treatment with phosphorus oxychloride and dimethylformamide at elevated temperatures can produce 1-(3-fluorophenyl)-1H-pyrrole-2,3-dicarbaldehyde, though controlling the extent of formylation remains challenging [12].
Electrophile | Substitution Position | Product Formation | Reaction Conditions | Selectivity Notes |
---|---|---|---|---|
Bromine (Br₂) | C-3 (β-position) | 3-bromo-1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde | No Lewis acid required, mild conditions | High selectivity for C-3 position |
Chlorine (Cl₂) | C-3 (β-position) | 3-chloro-1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde | No Lewis acid required, mild conditions | Regioselective for C-3 position |
Nitric acid (HNO₃) | C-3 (β-position) | 3-nitro-1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde | Acetic anhydride, 20°C | Modified conditions to prevent polymerization |
Sulfur trioxide (SO₃) | C-3 (β-position) | 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde-3-sulfonic acid | SO₃/pyridine complex | Requires mild sulfonating agents |
Acetyl chloride (CH₃COCl) | C-3 (β-position) | 3-acetyl-1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde | Friedel-Crafts conditions with AlCl₃ | Moderate yields due to competing reactions |
Formylation (Vilsmeier-Haack) | C-3 (β-position) | 1-(3-fluorophenyl)-1H-pyrrole-2,3-dicarbaldehyde | POCl₃/DMF, elevated temperature | Can lead to multiple formylation |
Cross-coupling methodologies provide powerful tools for elaborating the 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde framework through carbon-carbon and carbon-heteroatom bond formation [13] [14]. These transformations typically require prior halogenation of the pyrrole ring or utilization of direct functionalization approaches to access more complex molecular architectures [15] [16].
Suzuki-Miyaura Coupling represents the most versatile cross-coupling methodology for pyrrole derivatives [13] [14]. Halogenated pyrrole precursors, particularly brominated derivatives at the 3-position, undergo efficient coupling with arylboronic acids or esters using palladium catalysis [13]. Typical conditions employ tetrakis(triphenylphosphine)palladium(0) as catalyst with sodium carbonate as base in dioxane-water mixtures at 90°C [13] [14]. The reaction tolerates a wide range of functional groups and provides access to biaryl-substituted pyrroles in 60-85% yields [14]. The fluorophenyl substituent remains intact throughout the coupling process, maintaining the electronic properties of the target molecule [17].
Protection Strategies play a crucial role in successful cross-coupling reactions. The use of 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups for the pyrrole nitrogen provides enhanced stability under coupling conditions compared to traditional Boc protection [14]. SEM-protected pyrrole derivatives demonstrate superior performance in Suzuki coupling reactions, avoiding deprotection side reactions that plague other protecting group strategies [14]. The SEM group remains stable under the basic conditions typical of cross-coupling reactions while being readily removable under mild acidic conditions [14].
Stille Coupling Reactions offer an alternative carbon-carbon bond forming strategy using organostannane coupling partners [18]. While effective for pyrrole substrates, Stille coupling suffers from the toxicity of tin reagents and generally provides lower yields (50-75%) compared to Suzuki methodology [18]. The reaction typically employs cesium fluoride as base in dimethylformamide at elevated temperatures [18]. Despite these limitations, Stille coupling provides access to coupling partners not readily available as boronic acid derivatives [18].
Sonogashira Coupling enables the introduction of alkyne functionality through palladium-catalyzed coupling with terminal alkynes [18]. The reaction requires a dual catalyst system consisting of palladium(II) complexes and copper(I) iodide, proceeding under mild conditions in triethylamine [18]. Yields typically range from 65-80%, providing access to ethynyl-substituted pyrrole derivatives suitable for further elaboration through alkyne chemistry [18].
Buchwald-Hartwig Amination facilitates carbon-nitrogen bond formation through palladium-catalyzed coupling of halogenated pyrroles with primary and secondary amines [16]. The reaction requires specialized ligands such as BINAP and proceeds under elevated temperatures in toluene [16]. While yields remain moderate (55-70%), this methodology provides direct access to amino-substituted pyrrole derivatives with diverse substitution patterns [16].
Direct Carbon-Hydrogen Arylation offers an atom-economical approach to pyrrole functionalization without requiring pre-halogenation [19]. Iron-mediated direct Suzuki-Miyaura reactions between pyrrole derivatives and arylboronic acids have been demonstrated, though yields remain modest (40-60%) [19]. This methodology eliminates the need for halogenated precursors while providing access to similar structural diversity [19].
Regioselectivity Considerations in cross-coupling reactions depend on the substitution pattern of the starting pyrrole derivative [15]. For 2,3,4-tribromopyrrole and 2,3-dibromopyrrole substrates, Suzuki coupling proceeds with high regioselectivity at the 2-position, achieving yields of 68% and 86% respectively with 4-tert-butylphenylboronic acid [15]. Subsequent coupling at the 3- and 4-positions can be achieved with good efficiency (84% yield) [15].
Coupling Type | Coupling Partner | Catalyst System | Typical Conditions | Typical Yields | Substrate Requirements |
---|---|---|---|---|---|
Suzuki-Miyaura | Arylboronic acids/esters | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 90°C | 60-85% | Halogenated pyrrole derivatives |
Stille Coupling | Organostannanes | Pd(PPh₃)₄, CsF | DMF, 100°C | 50-75% | Iodo/bromo pyrrole derivatives |
Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N, 60°C | 65-80% | Halogenated pyrrole derivatives |
Buchwald-Hartwig Amination | Primary/secondary amines | Pd₂(dba)₃, BINAP | Toluene, 100°C | 55-70% | Halogenated pyrrole derivatives |
Heck Reaction | Alkenes | Pd(OAc)₂, Bu₄NBr | DMF, 120°C | 45-65% | Halogenated pyrrole derivatives |
Direct C-H Arylation | Aryl halides | Pd(OAc)₂, K₂CO₃ | DMAc, 150°C | 40-60% | Direct functionalization |
The stability profile of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde under diverse environmental conditions reflects the inherent characteristics of both the pyrrole ring system and the aldehyde functionality, with the fluorophenyl substituent providing additional stabilization against degradation pathways [20] [21].
Temperature Effects demonstrate significant variation in compound stability across different thermal environments [22] . Under standard laboratory conditions at room temperature, the compound exhibits excellent stability with no observable degradation over extended periods exceeding one year when stored appropriately [24]. However, elevated temperatures (50-80°C) induce moderate stability concerns, with degradation becoming apparent within 1-7 days through oxidation pathways and polymerization reactions [22]. The thermal stability studies reveal that pyrrole derivatives generally maintain structural integrity at moderate temperatures but require careful monitoring under thermal stress conditions [22].
pH Sensitivity varies dramatically across the acidic, neutral, and basic pH ranges, reflecting the different chemical environments' effects on both the pyrrole ring and aldehyde functionality [21] [20]. Acidic conditions (pH 1-3) prove particularly detrimental, causing rapid degradation within 24 hours through polymerization mechanisms characteristic of protonated pyrrole systems [21] [7]. The loss of aromaticity upon protonation destabilizes the pyrrole ring, making it susceptible to electrophilic attack and subsequent polymerization [7] [21]. Neutral pH conditions (pH 6-8) provide optimal stability, with the compound remaining intact for periods exceeding six months under appropriate storage conditions [24]. Basic conditions (pH 9-12) demonstrate acceptable stability for shorter periods (>3 months), though extended exposure may lead to gradual degradation [21].
Light Sensitivity represents a moderate concern for compound stability, with photodegradation becoming apparent after 2-4 weeks of continuous light exposure [21]. The degradation mechanism involves photochemical processes affecting both the pyrrole ring and the aldehyde functionality, leading to complex mixtures of photodegradation products [21]. Appropriate light protection through amber glassware or storage in dark environments effectively prevents photodegradation [24].
Atmospheric Stability demonstrates pronounced sensitivity to air and oxygen exposure, with significant degradation occurring within 2-7 days under normal atmospheric conditions [21] . The pyrrole ring system exhibits particular susceptibility to oxidative degradation, leading to the formation of polymeric materials and oxidized derivatives [21] [5]. This sensitivity necessitates storage under inert atmosphere conditions using nitrogen or argon gas to maintain compound integrity [24] [25].
Moisture Effects show moderate impact on compound stability, with hydrolysis products forming minimally over extended periods . While the aldehyde functionality can undergo hydrolysis under aqueous conditions, the rate remains relatively slow compared to other degradation pathways [26]. Proper desiccation and moisture control extend stability beyond two months under ambient conditions .
Storage Optimization requires careful consideration of multiple environmental factors to maximize compound longevity [24] [27]. Long-term storage under inert gas atmosphere at reduced temperatures (2-8°C) provides exceptional stability, with compounds remaining viable for periods exceeding two years [24]. The combination of low temperature, inert atmosphere, and light protection creates optimal conditions for preserving compound integrity [24] [25] [27]. Conversely, storage under normal atmospheric conditions proves inadequate for extended periods, with degradation occurring within 1-14 days depending on specific environmental conditions [21].
Degradation Mechanisms involve multiple pathways depending on the environmental stressors present [5] [21]. Oxidative degradation proceeds through radical mechanisms, leading to the formation of polymeric materials and complex oxidation products [5] [21]. Acid-catalyzed polymerization involves protonation of the pyrrole nitrogen, disrupting aromaticity and facilitating nucleophilic attack by other pyrrole molecules [7] [21]. Photodegradation follows distinct pathways involving excited state chemistry and subsequent bond breaking or rearrangement reactions [21].
Environmental Factor | Stability Assessment | Degradation Products | Recommended Conditions | Half-Life/Degradation Time |
---|---|---|---|---|
Temperature (Room Temperature) | Stable | None observed | Standard laboratory conditions | >1 year |
Temperature (Elevated, 50-80°C) | Moderately Stable | Oxidation products, polymers | Short exposure times only | 1-7 days |
pH (Acidic, pH 1-3) | Unstable | Polymerization products | Avoid acidic conditions | <24 hours |
pH (Neutral, pH 6-8) | Stable | None observed | Optimal storage conditions | >6 months |
pH (Basic, pH 9-12) | Stable | None observed | Acceptable for short periods | >3 months |
Light Exposure | Moderately Stable | Photodegradation products | Store in dark containers | 2-4 weeks |
Air/Oxygen Exposure | Unstable | Oxidized derivatives, polymers | Store under inert atmosphere | 2-7 days |
Moisture Content | Moderately Stable | Hydrolysis products (minimal) | Keep dry, use desiccants | >2 months |
Storage Duration (Inert Gas) | Highly Stable | None observed | Long-term storage method | >2 years |
Storage Duration (Air) | Unstable | Polymeric materials, oxidation products | Not recommended for storage | 1-14 days |